molecular formula C8H7F2NO3 B6193138 6-(difluoromethoxy)-5-methylpyridine-3-carboxylic acid CAS No. 2680543-08-0

6-(difluoromethoxy)-5-methylpyridine-3-carboxylic acid

Cat. No.: B6193138
CAS No.: 2680543-08-0
M. Wt: 203.1
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Description

6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid is a chemical compound characterized by the presence of a difluoromethoxy group, a methyl group, and a carboxylic acid group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethoxy)-5-methylpyridine-3-carboxylic acid typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the pyridine ring, which can be derived from commercially available precursors.

    Introduction of the Difluoromethoxy Group:

    Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction, using methyl iodide or a similar methylating agent.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products include 6-(difluoromethoxy)-5-methylpyridine-3-carboxaldehyde or 6-(difluoromethoxy)-5-methylpyridine-3-carboxylic acid derivatives.

    Reduction: Products include 6-(difluoromethoxy)-5-methylpyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-(difluoromethoxy)-5-methylpyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of difluoromethoxy and methyl groups on biological activity. It serves as a model compound for understanding structure-activity relationships.

Medicine

Pharmaceutical research utilizes this compound for the development of new drugs. Its structural features are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial agents.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its derivatives are evaluated for their efficacy and safety in various applications.

Mechanism of Action

The mechanism of action of 6-(difluoromethoxy)-5-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The methyl group can affect the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-5-methylpyridine-3-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    5-Methylpyridine-3-carboxylic acid: Lacks the difluoromethoxy group, making it less lipophilic.

    6-(Trifluoromethoxy)-5-methylpyridine-3-carboxylic acid: Contains a trifluoromethoxy group, which can significantly alter its chemical properties.

Uniqueness

6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced properties.

Properties

CAS No.

2680543-08-0

Molecular Formula

C8H7F2NO3

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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